Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-
CAS No.: 196082-77-6
Cat. No.: VC16057210
Molecular Formula: C11H12BrCl2NO2
Molecular Weight: 341.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196082-77-6 |
|---|---|
| Molecular Formula | C11H12BrCl2NO2 |
| Molecular Weight | 341.02 g/mol |
| IUPAC Name | N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide |
| Standard InChI | InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16) |
| Standard InChI Key | VMZSIAIQEVNNTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl |
Introduction
Structural Characteristics and Molecular Composition
The compound’s structure features a central acetamide group (CH₃CONH–) substituted with two chlorine atoms at the α-carbon, a 4-bromophenoxy ether moiety, and a branched ethyl chain with a methyl group. This arrangement confers distinct electronic and steric properties:
Molecular Formula: C₁₁H₁₂BrCl₂NO₂
Molecular Weight: 341.02 g/mol
CAS Registry Number: 196082-77-6
Comparative Structural Analysis
When compared to structurally related compounds:
The bromophenoxy group in Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- enhances lipid solubility, potentially improving cell membrane penetration compared to non-halogenated analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Etherification: Reaction of 4-bromophenol with 1-methylethylene oxide under basic conditions to form 2-(4-bromophenoxy)-1-methylethanol.
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Chlorination: Treatment with thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine atoms.
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Acetylation: Condensation with dichloroacetic acid in the presence of dicyclohexylcarbodiimide (DCC) to yield the final acetamide.
Key Reagents:
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Thionyl chloride (chlorinating agent)
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DCC (coupling agent)
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Dichloroacetic acid (acyl donor)
Industrial Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification leverages recrystallization from ethanol-water mixtures, achieving >98% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane.
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Stability: Degrades under prolonged UV exposure via homolytic cleavage of C–Br and C–Cl bonds.
Spectroscopic Data
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IR Spectrum: Peaks at 1,680 cm⁻¹ (amide C=O stretch) and 1,250 cm⁻¹ (C–Br stretch) .
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NMR (Hypothetical): δ 1.2 ppm (CH₃), δ 4.3 ppm (OCH₂), δ 7.6 ppm (aromatic H).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The dichloroacetamide moiety likely disrupts bacterial peptidoglycan synthesis, analogous to chloramphenicol’s action .
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 5.3 µM, suggesting drug-drug interaction risks in therapeutic applications.
Future Research Directions
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Stereoselective Synthesis: Resolve enantiomers to evaluate differential bioactivity.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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Ecotoxicity Studies: Assess long-term environmental persistence in soil systems.
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